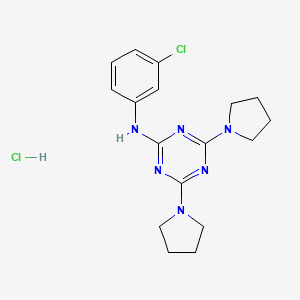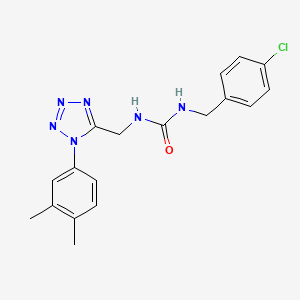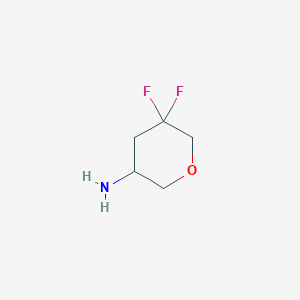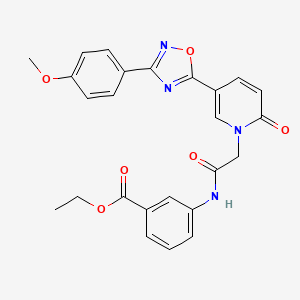
N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups, which are five-membered rings containing four carbon atoms and one nitrogen atom. The compound also has a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being planar, would likely contribute to the overall flatness of the molecule, while the pyrrolidine rings could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The nitrogen atoms in the triazine ring could potentially act as nucleophiles, while the chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of polar or charged groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Nitrogen Heterocycles : Triazine derivatives have been utilized in the synthesis of various nitrogen heterocycles, demonstrating their role as versatile precursors in organic chemistry. For instance, the synthesis of diamine analogs of the α,α-diphenyl prolinol privileged chiral organocatalyst showcases the application of triazine derivatives in creating bifunctional organocatalysts for asymmetric Michael and Mannich reactions (Reyes-Rangel et al., 2016).
Electrochemical Properties : The study of electrochemical properties of new star-shaped pyrrole monomers, including triazine derivatives, for electrochromic applications, highlights the material science applications of these compounds. Such research indicates their potential use in developing advanced materials with specific electronic or optical properties (Ak et al., 2006).
Medicinal Chemistry
Antitumor Activities : Triazine derivatives have been evaluated for their antioxidant and antitumor activities. The synthesis and study of new compounds demonstrate the potential of triazine derivatives in the development of novel therapeutic agents. For example, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles reveals their biological potential and adds to the understanding of their pharmacological profiles (El-Moneim et al., 2011).
Antibacterial and Anticancer Evaluation : The synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines, including triazine derivatives, underscore their significance in medicinal chemistry. These studies contribute to the search for new therapeutic agents with improved efficacy against bacterial infections and cancer (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6.ClH/c18-13-6-5-7-14(12-13)19-15-20-16(23-8-1-2-9-23)22-17(21-15)24-10-3-4-11-24;/h5-7,12H,1-4,8-11H2,(H,19,20,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVPMGXMKAGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)


![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)

![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)